![molecular formula C19H22O4 B284028 3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a natural compound that belongs to the family of flavonoids. It is commonly known as Hesperetin and is found in various fruits and vegetables, including oranges, lemons, and grapefruit. Hesperetin has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of Hesperetin is not fully understood. However, it has been suggested that Hesperetin exerts its biological activities through various mechanisms, including the inhibition of inflammatory cytokines and chemokines, scavenging of free radicals, and modulation of various signaling pathways. Hesperetin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammatory cytokines and chemokines. Moreover, Hesperetin has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
Hesperetin has been shown to possess various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and chemokines, which can lead to a reduction in inflammation. Moreover, Hesperetin has been shown to increase the levels of antioxidant enzymes, which can protect cells from oxidative damage caused by free radicals. Hesperetin has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Avantages Et Limitations Des Expériences En Laboratoire
Hesperetin has several advantages for lab experiments. It is relatively easy to synthesize or extract from natural sources, and it is cost-effective. Moreover, Hesperetin has been extensively studied for its various biological activities, which makes it an attractive candidate for further research. However, there are also some limitations associated with Hesperetin. For instance, Hesperetin has poor water solubility, which can limit its bioavailability. Moreover, the mechanism of action of Hesperetin is not fully understood, which makes it challenging to design experiments to investigate its biological activities.
Orientations Futures
There are several future directions for the research on Hesperetin. One of the possible directions is to investigate the potential use of Hesperetin in the treatment of inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Another possible direction is to investigate the potential use of Hesperetin in the prevention and treatment of cancer. Moreover, future research can focus on the development of novel formulations of Hesperetin to improve its bioavailability. Additionally, further studies can be conducted to investigate the safety and toxicity of Hesperetin.
Conclusion:
In conclusion, Hesperetin is a natural compound that possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Hesperetin can be synthesized chemically or extracted from natural sources. The mechanism of action of Hesperetin is not fully understood, but it is believed to exert its biological activities through the inhibition of inflammatory cytokines and chemokines, scavenging of free radicals, and modulation of various signaling pathways. Hesperetin has several advantages for lab experiments, but there are also some limitations associated with it. Future research can focus on investigating the potential use of Hesperetin in the treatment of various diseases and the development of novel formulations to improve its bioavailability.
Méthodes De Synthèse
Hesperetin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of Hesperetin involves the use of various reagents and catalysts, which can be expensive and time-consuming. On the other hand, the extraction of Hesperetin from natural sources is relatively simple and cost-effective. The most common method of extraction involves the use of solvents such as ethanol or methanol to extract Hesperetin from the plant material.
Applications De Recherche Scientifique
Hesperetin has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. Hesperetin has been shown to inhibit the production of inflammatory cytokines and chemokines, which play a crucial role in the development of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Hesperetin has also been found to possess potent antioxidant activity, which can protect cells from oxidative damage caused by free radicals. Moreover, Hesperetin has been shown to possess anticancer properties by inhibiting the growth and proliferation of cancer cells.
Propriétés
Formule moléculaire |
C19H22O4 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
3-methoxy-4-(3-methylbut-2-enoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C19H22O4/c1-12(2)10-11-22-18-16(21-3)9-8-14-13-6-4-5-7-15(13)19(20)23-17(14)18/h8-10H,4-7,11H2,1-3H3 |
Clé InChI |
YLYFXMRIQFDYOZ-UHFFFAOYSA-N |
SMILES |
CC(=CCOC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC)C |
SMILES canonique |
CC(=CCOC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-3-methyl-4-[4-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283945.png)
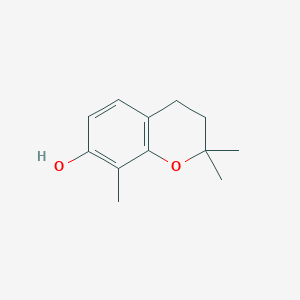

![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-phenyl-3-propyl-1H-pyrazol-5-ol](/img/structure/B283952.png)
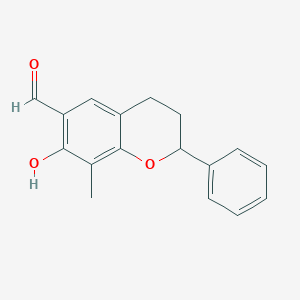
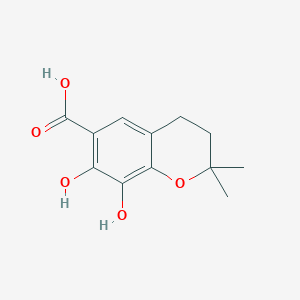
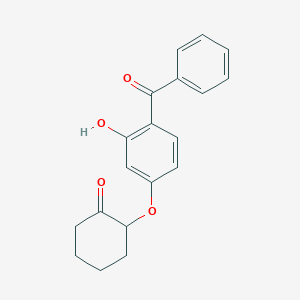
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)
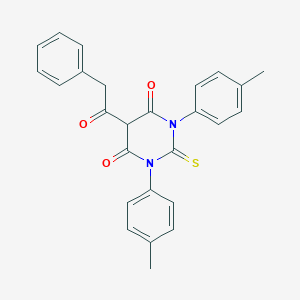
![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)
![3,4-diphenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283967.png)


